Cas no 769-59-5 (3-Phenylbutan-2-one)
3-Phenylbutan-2-one structure
Product Name:3-Phenylbutan-2-one
CAS-nummer:769-59-5
MF:C10H12O
MW:148.201683044434
MDL:MFCD00156648
CID:569978
PubChem ID:97744
Update Time:2025-04-19
3-Phenylbutan-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Phenylbutan-2-one
- 2-Butanone, 3-phenyl-
- 3-PHENYL-2-BUTANONE
- SCHEMBL85843
- DTXSID801315573
- 3-Phenyl-2-butanone #
- Z1255383314
- NSC33705
- NS00042090
- 769-59-5
- NSC 33953
- FT-0616328
- AKOS014313150
- NSC 33705
- NSC-33705
- 3-phenyl-butan-2-one
- 1-Methyl-1-phenyl-2-propanone
- F87554
- EINECS 212-212-2
- NSC-33953
- NSC33953
- EN300-96836
- DB-339494
-
- MDL: MFCD00156648
- Inchi: 1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- InChI-sleutel: CVWMNAWLNRRPOL-UHFFFAOYSA-N
- LACHT: O=C(C)C(C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 148.08886
- Monoisotopische massa: 148.089
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 134
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1A^2
- Oppervlakte lading: 0
- Aantal tautomers: 3
- XLogP3: 2.1
- Moleculair gewicht: 148.20
Experimentele eigenschappen
- Dichtheid: 0.967
- Kookpunt: 207.3°C at 760 mmHg
- Vlampunt: 80.8°C
- Brekindex: 1.5
- PSA: 17.07
- LogboekP: 2.37910
3-Phenylbutan-2-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | P321970-10mg |
3-Phenylbutan-2-one |
769-59-5 | 10mg |
$ 75.00 | 2023-02-01 | ||
| TRC | P321970-50mg |
3-Phenylbutan-2-one |
769-59-5 | 50mg |
$ 250.00 | 2023-02-01 | ||
| TRC | P321970-100mg |
3-Phenylbutan-2-one |
769-59-5 | 100mg |
$ 400.00 | 2023-02-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924343-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
¥5,546.00 | 2022-08-31 | |
| Alichem | A019114140-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
$693.60 | 2023-09-01 | |
| Ambeed | A326802-100mg |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 100mg |
$118.0 | 2025-04-17 | |
| Ambeed | A326802-250mg |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 250mg |
$200.0 | 2025-04-17 | |
| Ambeed | A326802-1g |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 1g |
$537.0 | 2025-04-17 | |
| Enamine | EN300-96836-0.05g |
3-phenylbutan-2-one |
769-59-5 | 95% | 0.05g |
$114.0 | 2024-05-21 | |
| Enamine | EN300-96836-0.1g |
3-phenylbutan-2-one |
769-59-5 | 95% | 0.1g |
$171.0 | 2024-05-21 |
3-Phenylbutan-2-one Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:769-59-5)3-Phenylbutan-2-one
Ordernummer:A1051172
Voorraadstatus:in Stock
Hoeveelheid:250mg/1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:33
Prijs ($):164.0/439.0
E-mail:sales@amadischem.com
3-Phenylbutan-2-one Gerelateerde literatuur
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:769-59-5)3-Phenylbutan-2-one
Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):164.0/439.0